REACTION_CXSMILES
|
CN(C)/[CH:3]=[CH:4]/[C:5]1[C:10]([N+:11]([O-])=O)=[CH:9][N:8]=[C:7]([N:14]=[CH:15][N:16]([CH3:18])[CH3:17])[CH:6]=1>C(O)C.[Pd]>[CH3:17][N:16]([CH3:18])[CH:15]=[N:14][C:7]1[CH:6]=[C:5]2[CH:4]=[CH:3][NH:11][C:10]2=[CH:9][N:8]=1
|
Name
|
|
Quantity
|
8.36 g
|
Type
|
reactant
|
Smiles
|
CN(/C=C/C1=CC(=NC=C1[N+](=O)[O-])N=CN(C)C)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
800 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
was shaken in a hydrogenation vessel under an atmosphere of 10-55 psi H2 for about 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through Celite®
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C=NC=1C=C2C(=CN1)NC=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.19 g | |
YIELD: PERCENTYIELD | 105% | |
YIELD: CALCULATEDPERCENTYIELD | 104.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |